
Antibiotic S 632-B1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibiotic resistance is a growing concern worldwide, and there is an urgent need for the development of new antibiotics to combat multidrug-resistant bacteria. Antibiotic S 632-B1 is a novel antibacterial agent that has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of Antibiotic S 632-B1 is not fully understood, but it is believed to inhibit bacterial cell wall synthesis by targeting the peptidoglycan biosynthesis pathway. The compound has also been shown to disrupt bacterial membrane integrity and induce bacterial cell lysis.
Biochemical and Physiological Effects
Antibiotic S 632-B1 has been shown to have low toxicity and minimal effects on mammalian cells. The compound has also been shown to have good pharmacokinetic properties, including high stability and bioavailability. In animal studies, Antibiotic S 632-B1 has demonstrated potent antibacterial activity against systemic infections caused by multidrug-resistant bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Antibiotic S 632-B1 is its broad-spectrum antibacterial activity against a range of multidrug-resistant bacteria. The compound also has low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. However, one of the limitations of Antibiotic S 632-B1 is its limited availability, as it is a natural product that can only be obtained through fermentation.
Direcciones Futuras
There are several future directions for the development of Antibiotic S 632-B1. One potential direction is the optimization of the synthesis method to improve yield and purity. Another direction is the development of analogs with improved antibacterial activity and pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of Antibiotic S 632-B1 and to investigate its potential for combination therapy with other antibiotics.
Conclusion
Antibiotic S 632-B1 is a promising antibacterial agent that has shown potent activity against multidrug-resistant bacteria in preclinical studies. The compound has low toxicity and good pharmacokinetic properties, making it a promising candidate for further development. Future research should focus on optimizing the synthesis method, developing analogs with improved properties, and investigating the compound's mechanism of action and potential for combination therapy.
Métodos De Síntesis
Antibiotic S 632-B1 is a natural product that was first isolated from the fermentation broth of Streptomyces sp. S 632-B1. The synthesis of Antibiotic S 632-B1 involves the fermentation of Streptomyces sp. S 632-B1, followed by extraction, purification, and characterization of the compound. The chemical structure of Antibiotic S 632-B1 has been elucidated using various spectroscopic techniques, including NMR, MS, and IR.
Aplicaciones Científicas De Investigación
Antibiotic S 632-B1 has been extensively studied for its antibacterial activity against various Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus faecium (VRE), and multidrug-resistant Pseudomonas aeruginosa. The compound has also shown activity against biofilm-forming bacteria, which are notoriously difficult to treat with conventional antibiotics.
Propiedades
Número CAS |
121995-32-2 |
|---|---|
Fórmula molecular |
C17H25NO5 |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
4-[(Z)-2-hydroxy-5-methyl-7-(3-methyloxiran-2-yl)-4-oxooct-6-enyl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H25NO5/c1-9(4-10(2)17-11(3)23-17)14(20)8-13(19)5-12-6-15(21)18-16(22)7-12/h4,9,11-13,17,19H,5-8H2,1-3H3,(H,18,21,22)/b10-4- |
Clave InChI |
JEIOGENOOQCFDS-WMZJFQQLSA-N |
SMILES isomérico |
CC1C(O1)/C(=C\C(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)/C |
SMILES |
CC1C(O1)C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C |
SMILES canónico |
CC1C(O1)C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C |
Sinónimos |
antibiotic S 632-B1 antibiotic S 632-B2 S-632-B(1) S-632-B(2) S632-B1 S632-B2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R,3R,4S)-3-acetamido-2-[(1R,2S)-3-(4-azido-2-nitrophenyl)sulfanyl-1,2-dihydroxypropyl]-4-hydroxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B56050.png)
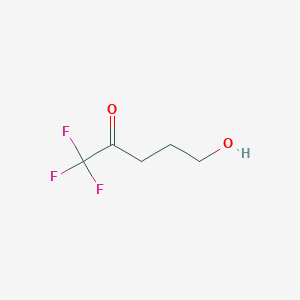
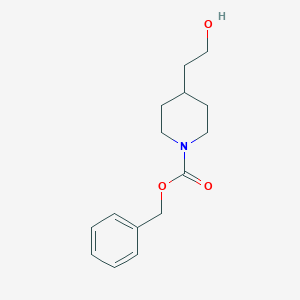
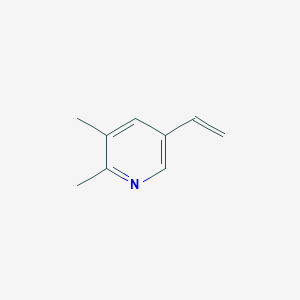
![3-[4-(Diethylamino)phenyl]prop-2-enenitrile](/img/structure/B56058.png)
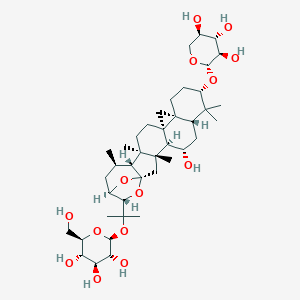
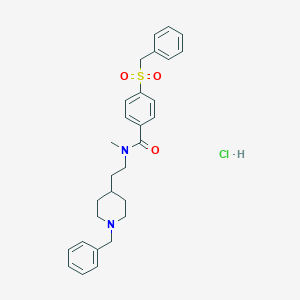
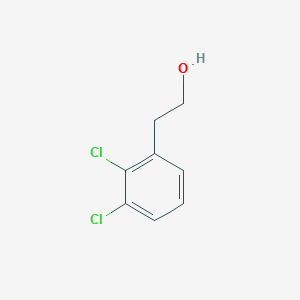
![1,1,7,7-Tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-ol](/img/structure/B56067.png)

![3-[(1-Adamantylcarbonyl)amino]propanoic acid](/img/structure/B56072.png)
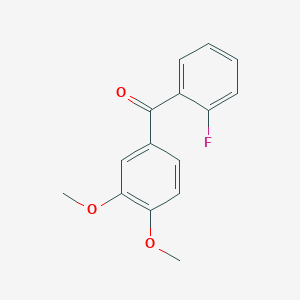
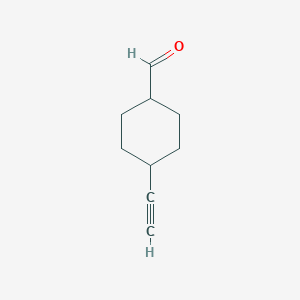
![4-[1,2-Dimethyl-6-(2-trimethylsilylethoxymethoxy)cyclohexyl]but-3-en-2-one](/img/structure/B56078.png)